molecular formula C28H42 B1602348 2,5-Dioctyl-1,4-di-1-propynylbenzene CAS No. 336625-80-0

2,5-Dioctyl-1,4-di-1-propynylbenzene

Cat. No. B1602348
CAS RN: 336625-80-0
M. Wt: 378.6 g/mol
InChI Key: SKVLNUXBFHZNAZ-UHFFFAOYSA-N
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Description

2,5-Dioctyl-1,4-di-1-propynylbenzene, also known as DOPB, is a chemical compound that belongs to the family of alkynylbenzenes. DOPB is widely used in scientific research due to its unique properties, including its ability to selectively bind to certain proteins and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,5-Dioctyl-1,4-di-1-propynylbenzene is not fully understood, but it is believed to involve the binding of 2,5-Dioctyl-1,4-di-1-propynylbenzene to specific proteins or enzymes. This binding can lead to changes in protein conformation or activity, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
2,5-Dioctyl-1,4-di-1-propynylbenzene has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme it interacts with. For example, 2,5-Dioctyl-1,4-di-1-propynylbenzene has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. 2,5-Dioctyl-1,4-di-1-propynylbenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dioctyl-1,4-di-1-propynylbenzene in lab experiments is its high selectivity for certain proteins, which can allow for more precise characterization of protein-ligand interactions. However, one limitation of using 2,5-Dioctyl-1,4-di-1-propynylbenzene is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2,5-Dioctyl-1,4-di-1-propynylbenzene. One area of interest is the development of 2,5-Dioctyl-1,4-di-1-propynylbenzene-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the continued investigation of 2,5-Dioctyl-1,4-di-1-propynylbenzene's mechanism of action and its interactions with specific proteins and enzymes. Additionally, there is potential for the development of new synthesis methods for 2,5-Dioctyl-1,4-di-1-propynylbenzene that could increase yield and purity.

Scientific Research Applications

2,5-Dioctyl-1,4-di-1-propynylbenzene has been extensively used in scientific research as a tool for studying protein-ligand interactions. Due to its ability to selectively bind to certain proteins, 2,5-Dioctyl-1,4-di-1-propynylbenzene can be used to identify and characterize potential drug targets. 2,5-Dioctyl-1,4-di-1-propynylbenzene has also been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

1,4-dioctyl-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42/c1-5-9-11-13-15-17-21-27-23-26(20-8-4)28(24-25(27)19-7-3)22-18-16-14-12-10-6-2/h23-24H,5-6,9-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLNUXBFHZNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584521
Record name 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioctyl-1,4-di-1-propynylbenzene

CAS RN

336625-80-0
Record name 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioctyl-1,4-di-1-propynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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